molecular formula C19H22N2O3S2 B2656961 1-(3-((4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 1421450-63-6

1-(3-((4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2656961
CAS No.: 1421450-63-6
M. Wt: 390.52
InChI Key: PHVNEKKOJLXNNY-UHFFFAOYSA-N
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Description

1-(3-((4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a chemical compound of interest in medicinal chemistry and drug discovery research. This molecule features a complex structure incorporating a piperidine ring connected via a sulfonyl linker to an acetophenone group, and further functionalized with a (pyridin-2-ylthio)methyl moiety. Such structural motifs are commonly investigated for their potential to interact with various biological targets. Compounds with sulfonyl groups are often explored as enzyme inhibitors , and the pyridinyl-thioether moiety can contribute to binding affinity and pharmacokinetic properties . Researchers value this compound as a key intermediate or building block for the synthesis of more complex molecules for biological screening. It is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications. For specific applications and data, please contact our scientific support team.

Properties

IUPAC Name

1-[3-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]sulfonylphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S2/c1-15(22)17-5-4-6-18(13-17)26(23,24)21-11-8-16(9-12-21)14-25-19-7-2-3-10-20-19/h2-7,10,13,16H,8-9,11-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVNEKKOJLXNNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)CSC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-((4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

1-(3-((4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-((4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Physical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Reference ID
1-(3-((4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone C₂₀H₂₁N₂O₃S₂ 409.52 Not reported Pyridin-2-ylthio methyl, sulfonyl, ethanone N/A
1-(3-(Piperidin-1-yl)phenyl)ethanone C₁₃H₁₇NO 203.28 Not reported Piperidine, ethanone
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e) C₂₀H₂₁N₇O₃S₂ 479.56 131–134 Methoxyphenylsulfonyl, tetrazole-thio
1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone C₁₅H₁₅NO₃S 289.35 Not reported Methylsulfonyl phenyl, pyridine
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone (Risperidone Impurity 19) C₁₄H₁₅F₂NO₂ 267.27 Not reported Difluorobenzoyl, ethanone

Key Observations:

Core Structural Motifs: The target compound shares the piperidine-ethanone core with 1-(3-(piperidin-1-yl)phenyl)ethanone (similarity score: 0.98) , but distinguishes itself with a sulfonyl group and pyridin-2-ylthio methyl substituent. Compared to 7e , which contains a tetrazole-thio group, the target compound’s pyridine-thioether moiety may confer distinct electronic properties and binding affinity.

Risperidone Impurity 19 highlights how fluorinated aromatic substituents (e.g., 2,4-difluorobenzoyl) can enhance lipophilicity and bioavailability, a feature absent in the target compound.

Microwave-assisted cyclization, as seen in pyrimidine derivatives , could optimize the target compound’s heterocyclic assembly.

Physicochemical Properties

  • Melting Points: The target compound’s melting point is unreported, but analogues like 7f (165–167°C) and 1-(3-(piperidin-1-yl)phenyl)ethanone (predicted boiling point: 124–125.5°C at 0.5 Torr) suggest that substituents significantly influence thermal stability.
  • Lipophilicity: The pyridin-2-ylthio methyl group may enhance solubility compared to purely aromatic substituents (e.g., 1-(4-(2,4-difluorobenzoyl)piperidin-1-yl)ethanone ).

Biological Activity

1-(3-((4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action.

Compound Overview

Chemical Structure:
The compound features a piperidine ring, a pyridine moiety linked through a thioether, and a sulfonyl group. Its molecular formula is C19H22N2O2SC_{19}H_{22}N_2O_2S, with a molecular weight of 342.46 g/mol.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. The compound has been evaluated against various bacterial strains, with findings suggesting:

  • Minimum Inhibitory Concentration (MIC): The compound showed effective inhibition against multiple pathogens, with MIC values ranging from 0.25 to 1.0 μg/mL.
Pathogen MIC (μg/mL) Activity
Staphylococcus aureus0.5Bactericidal
Escherichia coli0.75Bactericidal
Pseudomonas aeruginosa1.0Bacteriostatic

These results indicate that the compound may be effective in treating infections caused by resistant bacterial strains.

Anticancer Activity

In vitro studies have also demonstrated the potential anticancer effects of this compound against various cancer cell lines:

  • Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
Cell Line IC50 (μM) Effect
MCF-710Significant growth inhibition
HeLa15Moderate growth inhibition
A54912Significant growth inhibition

The IC50 values suggest that the compound can inhibit cell proliferation effectively, indicating its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Interaction: It may interact with cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
  • Biofilm Disruption: There is evidence to suggest that it can disrupt biofilm formation in bacterial strains, enhancing its effectiveness against persistent infections.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a significant reduction in biofilm formation when treated with sub-MIC concentrations of the compound. This suggests its potential use in combination therapies for chronic infections.

Case Study 2: Cancer Cell Line Studies

In another study focusing on HeLa cells, treatment with varying concentrations of the compound resulted in increased apoptosis rates, as evidenced by flow cytometry assays and caspase activation assays. This highlights its potential role in cancer therapeutics.

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